Nepafenac-d5 is a deuterated form of Nepafenac, a non-steroidal anti-inflammatory drug primarily used in ophthalmology. The compound is classified as an anti-inflammatory agent and is particularly effective in treating pain and inflammation associated with cataract surgery. Nepafenac itself is a prodrug that is converted into its active form, amfenac, which exerts its therapeutic effects.
Nepafenac-d5 is synthesized from Nepafenac, which has the chemical formula and a molecular weight of 254.28 g/mol. The deuterated variant, Nepafenac-d5, has the same molecular formula but incorporates deuterium atoms, making it useful for various analytical applications, including pharmacokinetic studies and metabolic tracing. It falls under the classification of non-steroidal anti-inflammatory drugs (NSAIDs) and is specifically utilized in ocular formulations.
The synthesis of Nepafenac involves several steps, which can be summarized as follows:
The synthesis can also be achieved through alternative routes involving different reaction conditions and catalysts, such as nickel in tetrahydrofuran .
Nepafenac-d5 shares the same structural framework as Nepafenac but includes deuterium atoms at specific positions to facilitate tracking in metabolic studies. The molecular structure can be represented as follows:
The structural data indicates that the compound consists of a benzene ring attached to an amine group and an acetamide functional group, characteristic of many non-steroidal anti-inflammatory drugs.
Nepafenac undergoes various chemical reactions during its synthesis and metabolism:
The reactions are typically controlled under specific conditions to minimize by-products and maximize yield.
The mechanism of action of Nepafenac involves the inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. Upon topical administration, Nepafenac penetrates ocular tissues and is converted into amfenac, which exerts its therapeutic effects by inhibiting inflammatory responses in the eye .
Data from pharmacokinetic studies indicate that both Nepafenac and its active metabolite reach significant concentrations in the posterior segment of the eye, enhancing their efficacy in treating ocular inflammation .
Nepafenac-d5 exhibits similar physical properties to its parent compound:
Chemical analyses confirm that Nepafenac-d5 maintains high purity levels post-synthesis, with HPLC indicating purities exceeding 99% .
Nepafenac-d5 is primarily utilized in research settings for:
Nepafenac-d5 (C₁₅H₉D₅N₂O₂; MW 259.31 g/mol) is a site-specific deuterated analog of the nonsteroidal anti-inflammatory prodrug Nepafenac. Deuterium atoms are incorporated at the ortho, meta, and para positions of the benzoyl ring, replacing all five hydrogen atoms (H2–H6) to form a pentadeuterated aromatic system. This isotopic labeling pattern is confirmed by the SMILES notation O=C(C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])C2=CC=CC(CC(N)=O)=C2N
[1] [6] [8]. The core benzoylphenylacetamide scaffold remains intact, with deuterium substitution exclusively localized to the benzoyl moiety. Nuclear magnetic resonance (NMR) spectroscopy validates the absence of signal splitting in the 5.8–7.5 ppm region, confirming complete deuteration at the specified positions [8].
Attribute | Specification |
---|---|
CAS Registry Number | 1246814-53-8 |
Empirical Formula | C₁₅H₉D₅N₂O₂ |
Molecular Weight | 259.31 g/mol |
Deuteration Sites | Benzoyl ring (positions 2,3,4,5,6) |
Deuteration Degree | Pentadeuterated (d₅) |
Purity | ≥98.84% (HPLC) |
The kinetic isotope effect (KIE) arising from deuterium substitution significantly alters molecular dynamics. Deuterium’s higher mass than hydrogen reduces vibrational frequency by √2, strengthening the C–D bond (∼456 kJ/mol) compared to C–H (∼439 kJ/mol). This bond fortification increases the rotational energy barrier for the benzoyl ring by 1.8 kcal/mol, as quantified by density functional theory (DFT) simulations [8]. Consequently, metabolic oxidation at the benzoyl ring is attenuated, extending the half-life (t₁/₂) of Nepafenac-d5 by 2.3-fold relative to non-deuterated Nepafenac in microsomal assays [6] [8]. Fourier-transform infrared (FTIR) spectroscopy reveals a 125 cm⁻¹ redshift in C–D stretching modes (2,150–2,200 cm⁻¹) versus C–H (2,800–3,000 cm⁻¹), confirming altered bond energetics [8].
Parameter | Nepafenac-d5 | Nepafenac (Non-Deuterated) |
---|---|---|
C–X Bond Strength | 456 kJ/mol (C–D) | 439 kJ/mol (C–H) |
Ring Rotation Barrier | +1.8 kcal/mol | Baseline |
FTIR Stretch (C–X) | 2,150–2,200 cm⁻¹ | 2,800–3,000 cm⁻¹ |
Metabolic Half-Life | 2.3× increase | Reference |
Deuteration minimally impacts inherent physicochemical properties but induces subtle changes in intermolecular interactions:
Crystalline Behavior: X-ray diffraction identifies identical lattice parameters (space group P2₁/c), but Nepafenac-d5 exhibits a 0.5% reduction in unit cell volume due to shorter C–D bonds [8].
Table 3: Physicochemical Comparison
Property | Nepafenac-d5 | Nepafenac |
---|---|---|
Molecular Weight | 259.31 g/mol | 254.28 g/mol |
log P | 2.31 | 2.23 |
DMSO Solubility | 385.64 mM | 387.10 mM |
Melting Point | 152–154°C | 151–153°C |
Degradation Rate (40°C) | 0.82%/month | 1.01%/month |
Structure of Nepafenac-d5
O ║ C(1)─C(2D)─C(3D)─C(4D)─C(5D)─C(6D) ║ C(7)─C(8)─C(9)─N(10)H₂ │ C(11)═O │ NH₂
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: